ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . The presence of the ethyl acetate group might influence its solubility and other physical properties.
Molecular Structure Analysis
The compound contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring . The various substituents attached to this core will influence its chemical properties and biological activity.Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions, including hydrolysis, reduction, and oxidation . The specific reactions that this compound can undergo would depend on the exact nature of its substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the nature and position of its substituents, and its overall shape and size .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Triphosgene Derivatives: Triphosgene, a chlorination reagent, can be synthesized from ethyl 2-(5-{[(2-chloro-3-methylphenyl)carbamoyl]methyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate. Researchers have explored its efficient use in various chemical transformations, including the synthesis of 5-membered cyclic compounds .
Biological Activity and Drug Design
Indole Derivatives: The compound’s indole moiety has attracted interest in drug design. Researchers have modified the indole scaffold to create derivatives with potential biological activity. These derivatives may serve as lead compounds for developing new drugs .
Other Applications
Pyridine Derivatives: Ethyl 2-(5-{[(2-chloro-3-methylphenyl)carbamoyl]methyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate derivatives containing pyridine rings have been investigated for their diverse properties, including antimicrobial and antitubercular activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[1-[2-(2-chloro-3-methylanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-5-32-23(31)12-17-11-22(30)28(20-10-16(4)15(3)9-19(20)26-17)13-21(29)27-18-8-6-7-14(2)24(18)25/h6-11,26H,5,12-13H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGHZKBNNVXMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NC3=CC=CC(=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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